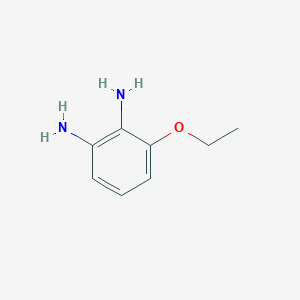

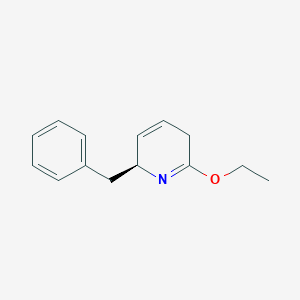

3-Ethoxybenzene-1,2-diamine

Overview

Description

3-Ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring an ethoxy group at the third position and two amino groups at the first and second positions

Mechanism of Action

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .

Result of Action

It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .

Biochemical Analysis

Biochemical Properties

3-Ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions due to the stability of the benzene ring . The compound interacts with electrophiles, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . This intermediate can further react with nucleophiles, leading to substitution or addition products .

Cellular Effects

The exact cellular effects of this compound are not well-studied. Benzene derivatives can interact with various cellular components and processes. For instance, they can form covalent bonds with proteins, potentially altering their function

Molecular Mechanism

The molecular mechanism of this compound involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows this compound to interact with various biomolecules.

Temporal Effects in Laboratory Settings

Benzene derivatives can undergo various reactions over time, including free radical bromination and nucleophilic substitution . These reactions can influence the stability and degradation of the compound.

Metabolic Pathways

Benzene derivatives can undergo various reactions, including electrophilic aromatic substitution . These reactions can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybenzene-1,2-diamine typically involves the nitration of 3-ethoxyaniline followed by reduction. The nitration process introduces nitro groups, which are subsequently reduced to amino groups. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium for reduction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

Reduction: The compound can be further reduced to form various amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and amino groups can direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

3-Ethoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

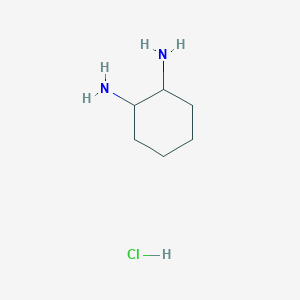

3-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.

3-Ethoxybenzene-1,4-diamine: Similar structure but with amino groups at the first and fourth positions.

3-Ethoxybenzene-1,3-diamine: Similar structure but with amino groups at the first and third positions.

Properties

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

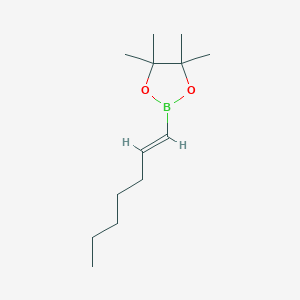

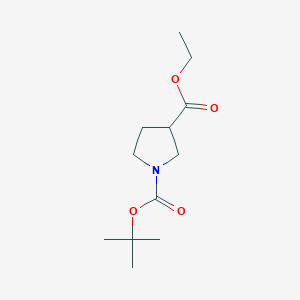

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

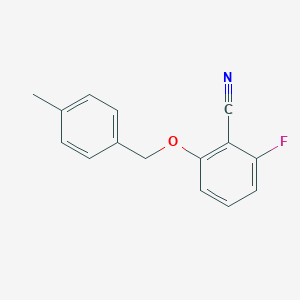

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)